1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the cyanobenzoyl chloride intermediate. One common method involves the reaction of 3-cyanobenzoic acid with thionyl chloride to form 3-cyanobenzoyl chloride . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline under specific conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyanobenzoyl group to an amine group.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The cyanobenzoyl group can form reactive intermediates that interact with enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
3-Cyanobenzamide: This compound also contains a cyanobenzoyl group but differs in its amide functionality.
3-Cyanobenzoic acid: Similar in structure but with a carboxylic acid group instead of the tetrahydroquinoline moiety.
3-Cyanobenzoyl chloride: An intermediate used in the synthesis of various cyanobenzoyl derivatives.
The uniqueness of this compound lies in its tetrahydroquinoline structure, which imparts specific chemical and biological properties not found in the other compounds.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-12-13-5-3-7-15(11-13)17(20)19-10-4-8-14-6-1-2-9-16(14)19/h1-3,5-7,9,11H,4,8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMXWSFUJWDQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC(=C3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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